molecular formula C11H17NO2S B071768 (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 179061-06-4

(2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester

Cat. No. B071768
CAS RN: 179061-06-4
M. Wt: 227.33 g/mol
InChI Key: XYCUWSXIQZTIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the late 1990s by a team of chemists at the University of California, San Francisco. TCB-2 is known for its potent hallucinogenic effects, and it has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is found in high concentrations in the prefrontal cortex, which is involved in cognitive processes such as decision-making, working memory, and attention. Activation of the 5-HT2A receptor is thought to lead to changes in the activity of neurons in the prefrontal cortex, which may explain some of the cognitive and perceptual effects of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester.
Biochemical and Physiological Effects:
(2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in heart rate, blood pressure, body temperature, and respiration. (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its hallucinogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of serotonin receptor activation in a more specific and controlled manner. However, (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester is also a highly potent hallucinogen, and its effects on behavior and cognition may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester. One area of interest is the potential use of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester as a therapeutic agent for psychiatric disorders such as depression, anxiety, and addiction. Another area of research involves the use of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester as a tool to study the neural basis of consciousness and perception. Finally, there is interest in developing more selective and potent agonists of the serotonin 5-HT2A receptor, which may have even greater potential for therapeutic applications.

Synthesis Methods

The synthesis of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester involves several steps, including the reaction of 3-bromothiophene with ethylamine, followed by the addition of tert-butyl carbamate. The final product is obtained by purification through column chromatography. The synthesis of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester is a complex process that requires specialized knowledge and equipment, and it should only be attempted by experienced chemists.

Scientific Research Applications

(2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester has been the subject of scientific research for its potential therapeutic applications. One area of research involves the use of (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester as a tool to study the serotonin system in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for many of its hallucinogenic effects.

properties

CAS RN

179061-06-4

Product Name

(2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

tert-butyl N-(2-thiophen-3-ylethyl)carbamate

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)12-6-4-9-5-7-15-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13)

InChI Key

XYCUWSXIQZTIDD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=CSC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CSC=C1

synonyms

(2-THIOPHEN-3-YL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER

Origin of Product

United States

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